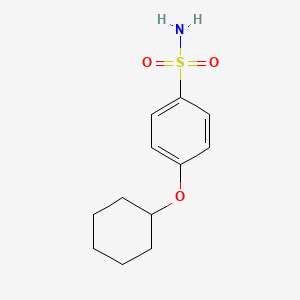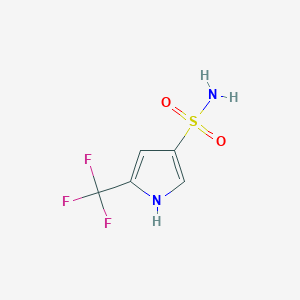![molecular formula C12H13BrN2O3 B13518477 Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate: is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate typically involves the following steps:
Bromination: The starting material, 1,3-benzoxazole, is brominated using bromine or a brominating agent to introduce a bromine atom at the 5-position of the benzoxazole ring.
Carbamoylation: The brominated benzoxazole is then reacted with tert-butyl carbamate in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products:
Substituted Derivatives: Products of nucleophilic substitution reactions include various substituted benzoxazoles, depending on the nucleophile used.
Oxidized or Reduced Compounds: Products of oxidation and reduction reactions include oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Pharmacological Studies: The compound and its derivatives are studied for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry:
Materials Science: Benzoxazole derivatives, including tert-butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate, are investigated for their potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of tert-butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate depends on its specific application. In pharmacological studies, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(5-bromothiophen-3-yl)carbamate
- tert-Butyl N-(5-bromo-1-benzothiophen-2-yl)carbamate
- tert-Butyl (5-bromopyridin-3-yl)carbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate group and a brominated heterocyclic ring, the nature of the heterocyclic ring differs (benzoxazole, thiophene, benzothiophene, pyridine).
- Unique Properties: tert-Butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties compared to the other compounds.
This detailed article provides a comprehensive overview of tert-butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H13BrN2O3 |
|---|---|
Poids moléculaire |
313.15 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate |
InChI |
InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(16)15-10-14-8-6-7(13)4-5-9(8)17-10/h4-6H,1-3H3,(H,14,15,16) |
Clé InChI |
AYROVYISAPVADS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC2=C(O1)C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


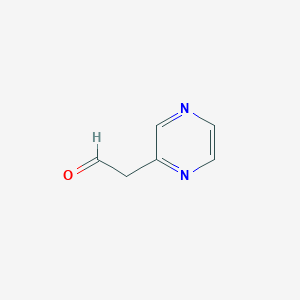
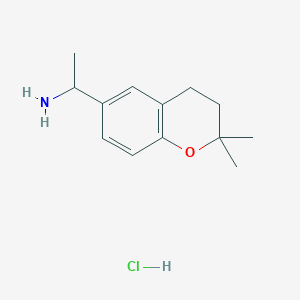
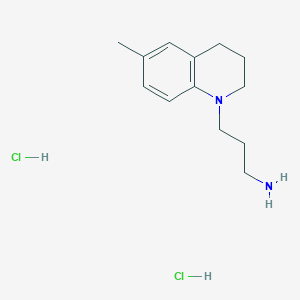
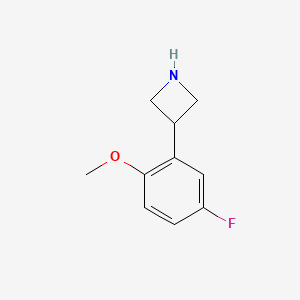

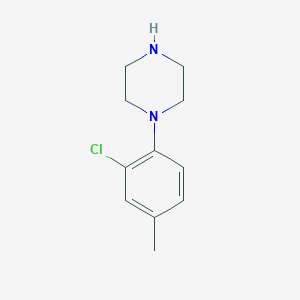
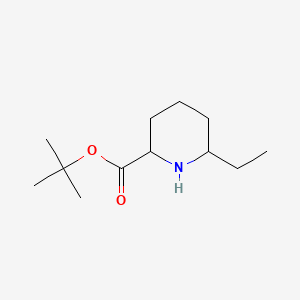
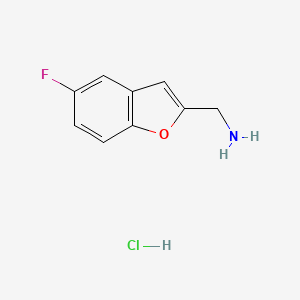
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
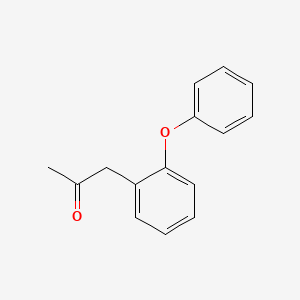
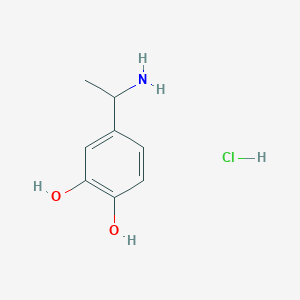
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13518480.png)
